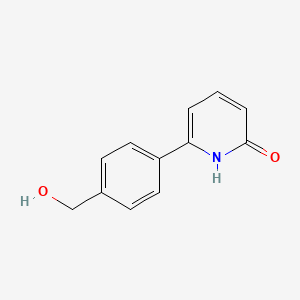

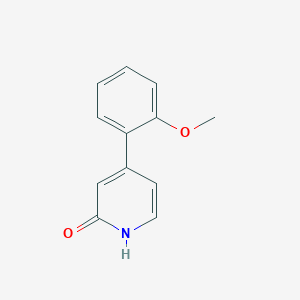

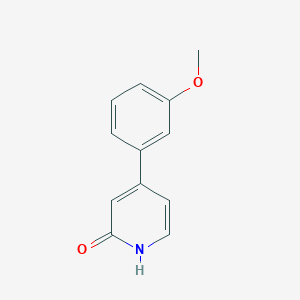

2-Hydroxy-4-(3-methoxyphenyl)pyridine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Hydroxy-4-(3-methoxyphenyl)pyridine is a chemical compound that contains a pyridine ring, which is a basic heterocyclic organic compound similar to benzene and pyridine, with one carbon atom replaced by a nitrogen atom . It also contains a hydroxy group (OH) and a methoxy group (OCH3), making it a very versatile compound in chemical reactions .

Synthesis Analysis

The synthesis of pyridine derivatives, such as this compound, can be achieved through various methods. One common method involves the addition of Grignard reagents to pyridine N-oxides in THF at room temperature, followed by treatment with acetic anhydride at 120°C . This process yields 2-substituted pyridines. By exchanging acetic anhydride for DMF in the second step, 2-substituted pyridine N-oxides can be obtained, enabling the synthesis of 2,6-disubstituted pyridines .Applications De Recherche Scientifique

Chemistry and Properties

The chemistry and properties of pyridine derivatives, including "2-Hydroxy-4-(3-methoxyphenyl)pyridine," have been extensively studied. Pyridine compounds serve as crucial ligands in the formation of complex compounds due to their varied protonated and/or deprotonated forms, exhibiting significant spectroscopic, structural, and electrochemical activities. These compounds are pivotal in identifying blind spots in current research and suggesting potential areas of interest, particularly in unknown analogues (Boča, Jameson, & Linert, 2011).

Biological and Pharmacological Applications

Pyridine derivatives exhibit a wide range of biological activities, underscoring their importance in drug development. These compounds have shown potential in various fields, including genetics, pharmacology, and microbiology, due to their chemical and photochemical properties. The synthesis and structural modification of these derivatives can enhance their biological effectiveness and application scope, making them valuable in the pharmaceutical industry (Yoda, 2020).

Synthesis and Catalysis

The catalytic synthesis of heterocyclic compounds is another area where "this compound" finds its application. Research has focused on developing novel synthetic pathways using diversified catalysts, including organocatalysts and metal catalysts. This approach aims at enhancing the synthesis efficiency of pyridine scaffolds and their derivatives, demonstrating their broad applicability in medicinal chemistry and pharmaceutical industries (Parmar, Vala, & Patel, 2023).

Environmental and Analytical Chemistry

Methoxyphenols, including those derived from "this compound," are studied for their atmospheric reactivity and potential as biomass burning tracers. Their degradation pathways, kinetics, and secondary organic aerosol (SOA) formation potentials highlight the environmental impact of these compounds. Such studies are crucial for understanding the ecological and health implications of methoxyphenols emitted into the atmosphere (Liu, Chen, & Chen, 2022).

Safety and Hazards

While specific safety and hazard data for 2-Hydroxy-4-(3-methoxyphenyl)pyridine are not available, general safety measures should be taken when handling this compound. This includes wearing personal protective equipment, ensuring adequate ventilation, and avoiding contact with eyes, skin, and clothing .

Orientations Futures

The future research directions for 2-Hydroxy-4-(3-methoxyphenyl)pyridine could involve exploring its potential biological activities. For instance, pyridine derivatives have been found to exhibit a wide range of biological activities, including antiviral, anticancer, antioxidant, and antimicrobial activities . Therefore, this compound could be a potential candidate for drug development .

Mécanisme D'action

Target of Action

Similar compounds have been used in the synthesis of biologically active templates, such as penta-substituted/functionalized-3,4-diarylated pyridines .

Mode of Action

It’s known that similar compounds participate in suzuki–miyaura (sm) cross-coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This process involves the combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .

Biochemical Pathways

Related compounds have been involved in the synthesis of penta-substituted/functionalized-3,4-diarylated pyridines via pyridine c3-arylation of nicotinic acids .

Result of Action

Related compounds have shown significant anti-proliferative properties .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-Hydroxy-4-(3-methoxyphenyl)pyridine. For instance, Novosphingobium aromaticivorans, a bacterium, has been found to metabolize a chemically modified by-product of lignin depolymerization, which is structurally similar to this compound . This suggests that certain environmental microbes could potentially influence the action of this compound.

Propriétés

IUPAC Name |

4-(3-methoxyphenyl)-1H-pyridin-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO2/c1-15-11-4-2-3-9(7-11)10-5-6-13-12(14)8-10/h2-8H,1H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHTJJHJMXUQSRF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C2=CC(=O)NC=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50682618 |

Source

|

| Record name | 4-(3-Methoxyphenyl)pyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50682618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261924-25-7 |

Source

|

| Record name | 4-(3-Methoxyphenyl)pyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50682618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

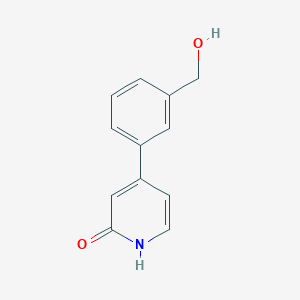

![2-[4-(Hydroxymethyl)phenyl]pyridin-3-ol](/img/structure/B6366023.png)